molecular formula C8H10BrF3N2 B2524414 4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 1329471-16-0

4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B2524414
CAS RN: 1329471-16-0
M. Wt: 271.081
InChI Key: AJSUQONSUOXPKI-UHFFFAOYSA-N
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Description

The compound "4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole" is a pyrazole derivative characterized by the presence of a bromo group, a tert-butyl group, and a trifluoromethyl group attached to the pyrazole ring. Pyrazoles are a class of organic compounds with a five-membered ring containing two nitrogen atoms. The presence of these substituents on the pyrazole ring can significantly influence the compound's reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and applications.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in several studies. A novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction on diaminopyrazole, leading to good yields of the desired products . Another study describes the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives to produce 4-trifluoromethyl pyrazoles with excellent regioselectivity . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives with various substituents.

Molecular Structure Analysis

Structural studies of pyrazole derivatives, such as 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, have been conducted using techniques like IR, NMR, and X-ray crystallography . These studies provide insights into the molecular geometry, crystal system, and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the presence of substituents. For instance, the reactions of 3-tert-butyl pyrazolo[5,1-c][1,2,4]triazines with N-bromosuccinimide have been explored, leading to novel diastereomerically pure dicarboxylates . Additionally, the synthesis of 1-(tert-butyl)-4-trifluoroacetylpyrazoles from aldehyde tert-butylhydrazones has been reported, with the tert-butyl group being removable under acidic conditions . These reactions demonstrate the chemical versatility of pyrazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the crystal structures of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole show hydrogen-bonded chains, while 5-[(benzotriazol-1-ylmethyl)(4-methoxybenzyl)amino]-3-tert-butyl-1-phenyl-1H-pyrazole forms tetramolecular hydrogen-bonded aggregates . A comparative study of the regioselectivity and reaction media for the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles highlights the impact of reaction conditions on the properties of the resulting compounds . These properties are essential for the compound's potential use in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

Synthesis and Structural Studies

  • Novel Synthesis Routes : A novel synthesis method for a similar compound, 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, was developed, presenting a more efficient route and demonstrating the compound's potential as a versatile intermediate for further chemical synthesis (Bobko et al., 2012).
  • Regioselectivity in Synthesis : A study on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, closely related to the compound , highlights the importance of reaction media and conditions in achieving high regioselectivity (Martins et al., 2012).
  • Molecular Structure and Spectral Analysis : A study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrates the use of X-ray diffraction and spectroscopic methods for structural characterization, emphasizing the relevance of these techniques in analyzing pyrazole derivatives (Tamer et al., 2016).

Potential Applications in Material Science

  • Nonlinear Optical Studies : Research on pyrazole derivatives, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, shows significant nonlinear optical properties, suggesting potential applications in optical materials and photonics (Tamer et al., 2016).
  • Organic Light Emitting Diodes (OLEDs) : Pt(II) complexes with pyrazole chelates, including those related to the compound , have been used to create efficient white OLEDs, demonstrating the material's application in advanced lighting and display technologies (Huang et al., 2013).

Applications in Organic Synthesis and Chemical Reactivity

  • Synthesis of Pyrazole Derivatives : Various studies on pyrazole derivatives, including those with bromine and trifluoromethyl groups, contribute to the development of novel synthetic methodologies and the understanding of chemical reactivity, which can be applied in the synthesis of complex organic compounds (Mironovich & Shcherbinin, 2014).
  • Electrophile Introduction via Bromine-Lithium Exchange : Research demonstrates efficient methods for introducing electrophiles into pyrazole derivatives, a key step in synthesizing a wide range of organic compounds (Balle et al., 1999).

properties

IUPAC Name

4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF3N2/c1-7(2,3)5-4(9)6(14-13-5)8(10,11)12/h1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSUQONSUOXPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole

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